molecular formula C17H26N6O B10967739 (1,3-dimethyl-1H-pyrazol-4-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

(1,3-dimethyl-1H-pyrazol-4-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10967739
M. Wt: 330.4 g/mol
InChI Key: QBJZWRPRTSABIV-UHFFFAOYSA-N
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Description

(1,3-DIMETHYL-1H-PYRAZOL-4-YL){4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIMETHYL-1H-PYRAZOL-4-YL){4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

(1,3-DIMETHYL-1H-PYRAZOL-4-YL){4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(1,3-DIMETHYL-1H-PYRAZOL-4-YL){4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1,3-DIMETHYL-1H-PYRAZOL-4-YL){4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-1H-PYRAZOL-4-YL derivatives: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.

    1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL derivatives: These compounds also share structural similarities and are used in similar contexts.

Uniqueness

(1,3-DIMETHYL-1H-PYRAZOL-4-YL){4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N6O

Molecular Weight

330.4 g/mol

IUPAC Name

(1,3-dimethylpyrazol-4-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H26N6O/c1-12-15(14(3)21(5)19-12)11-22-6-8-23(9-7-22)17(24)16-10-20(4)18-13(16)2/h10H,6-9,11H2,1-5H3

InChI Key

QBJZWRPRTSABIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=CN(N=C3C)C

Origin of Product

United States

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